PI3Kbeta Inhibition Potency vs. PI3Kdelta and PI3Kgamma Isoforms Demonstrates Subtype Selectivity
The target compound (reported as compound 215 in US8772480, BDBM50394852) inhibits human PI3Kbeta with a Ki of 41 nM, while showing reduced potency against PI3Kdelta (Ki = 63 nM) and PI3Kgamma (Ki = 110 nM), indicating 1.5-fold and 2.7-fold selectivity, respectively [1]. This contrasts with structurally related oxalamide analogs in the same patent that exhibit different selectivity patterns; for instance, compound 27 (BDBM50394886) shows a Ki of 91 nM for PI3Kgamma, representing a weaker overall profile for that isoform [2]. The differential underscores that the 3-methoxybenzyl substitution confers a unique PI3K isoform preference not achievable by simple halogen-substituted or unsubstituted benzyl variants.
| Evidence Dimension | PI3K isoform inhibitory potency (Ki) |
|---|---|
| Target Compound Data | PI3Kbeta Ki = 41 nM; PI3Kdelta Ki = 63 nM; PI3Kgamma Ki = 110 nM |
| Comparator Or Baseline | Patent analog compound 27: PI3Kgamma Ki = 91 nM (representative of alternative substitution pattern) |
| Quantified Difference | Target compound 2.7-fold selective for PI3Kbeta over PI3Kgamma; comparator compound 27 shows weaker overall potency across isoforms |
| Conditions | Inhibition of human N-terminal poly-His tagged-PI3Kbeta/delta/gamma expressed in Sf9 baculovirus system co-expressing p85alpha, measured after 20 min by AlphaScreen assay |
Why This Matters
Selective PI3Kbeta inhibition is critical for PTEN-deficient cancer models, making this compound a more appropriate choice than pan-PI3K or PI3Kgamma-selective oxalamides for those applications.
- [1] BindingDB BDBM50394852. CHEMBL2165011::US8772480, 215. Ki values: 41 nM (PI3Kbeta), 63 nM (PI3Kdelta), 110 nM (PI3Kgamma). AlphaScreen assay with human poly-His tagged enzymes. View Source
- [2] BindingDB BDBM50394886. CHEMBL2165271::US8772480, 27. Ki value: 91 nM for PI3Kgamma. View Source
